molecular formula C14H17N3O5S B2414834 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 1251578-09-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2414834
CAS No.: 1251578-09-2
M. Wt: 339.37
InChI Key: GHRYWHQCQHLOFU-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-20-10-2-4-11(5-3-10)21-9-13-16-14(22-17-13)8-15-23(18,19)12-6-7-12/h2-5,12,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYWHQCQHLOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a synthetic compound with potential medicinal applications. Its complex structure incorporates a 1,2,4-oxadiazole ring and a cyclopropanesulfonamide moiety, indicating possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O4SC_{19}H_{23}N_{5}O_{4}S, with a molecular weight of approximately 389.4 g/mol . The presence of functional groups such as methoxyphenoxy and sulfonamide contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds featuring similar structural components. For instance, derivatives of oxadiazoles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL .

Compound MIC (mg/mL) Target Bacteria
Compound 80.004Enterobacter cloacae
Compound 110.015Staphylococcus aureus
Compound 120.011Escherichia coli

The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, leading to its observed antimicrobial effects.

Cytotoxicity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, some oxadiazoline derivatives showed IC50 values ranging from 0.9 µM to 4.5 µM against human cancer cell lines . This suggests that the compound may possess anticancer properties worth further exploration.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The sulfonamide group may alter membrane permeability in bacteria or cancer cells, leading to cell death.

Case Studies

A recent study focused on the synthesis and evaluation of related oxadiazole derivatives highlighted their potential as antimicrobial agents and cytotoxic compounds against cancer cells . These findings support the hypothesis that this compound may exhibit similar activities due to its structural characteristics.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide exhibit significant anticancer activities. For instance, oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with high percent growth inhibitions (PGIs) reported . These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Activity

The oxadiazole moiety is associated with antimicrobial effects. Compounds containing oxadiazole rings have been reported to exhibit activity against both bacterial and fungal strains. For example, some derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Neuroprotective Effects

Research into related oxadiazole compounds has highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau protein aggregation . Given the structural similarities, this compound may also exhibit neuroprotective properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Anticancer Studies : A study explored the synthesis of newer N-Aryl oxadiazolamines and their anticancer activities against multiple cell lines with promising results indicating significant growth inhibition .
  • Antimicrobial Studies : Another research focused on antimicrobial activity of newly synthesized oxadiazole derivatives against various microbial strains, demonstrating significant effectiveness in inhibiting growth .
  • Neurodegeneration Research : Investigations into tauopathies have shown that certain oxadiazoles can mitigate tau protein aggregation, suggesting potential therapeutic applications for neurodegenerative conditions .

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